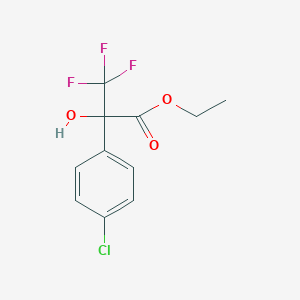

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

説明

This compound, with the molecular formula C₁₁H₁₀ClF₃O₃ and a molecular weight of 298.64 g/mol (calculated), is an ethyl ester derivative featuring a 4-chlorophenyl group, a trifluoromethyl cluster, and a hydroxyl group at the β-position of the propionic acid backbone. The presence of fluorine and chlorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . Its CAS registry number is 254,59457, distinguishing it from other derivatives in its class .

特性

IUPAC Name |

ethyl 2-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3O3/c1-2-18-9(16)10(17,11(13,14)15)7-3-5-8(12)6-4-7/h3-6,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEAYQREQMSDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-oxopropionic acid ethyl ester.

Reduction: Formation of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropionic acid ester can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Structural Variations and Physicochemical Properties

Structurally analogous compounds differ primarily in substituents on the aromatic ring or modifications to the ester/acid moiety. Key examples include:

Key Observations :

- Fluorine/Chlorine Synergy : Chlorine at the 4-position (as in the target compound) provides steric and electronic effects that modulate receptor binding, while fluorine enhances metabolic stability .

- Ester vs. Acid Forms : The ethyl ester group in the target compound likely acts as a prodrug, improving absorption compared to its carboxylic acid counterpart, which is prone to rapid renal clearance .

- Substituent Effects : Bulkier groups (e.g., tert-butyl) reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Metabolic and Functional Comparisons

- Metabolism : The ethyl ester group undergoes hydrolysis in vivo to release the active acid form, a common prodrug strategy. For example, beclobrate (a related ethyl ester) is metabolized via ester cleavage to its carboxylic acid, which is then glucuronidated for excretion .

- Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit enhanced activity in agrochemical applications. The 4-chlorophenyl moiety in the target compound is structurally analogous to intermediates used in fungicide synthesis .

生物活性

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound notable for its diverse biological activities. With a molecular weight of approximately 282.64 g/mol, this compound features a trifluoromethyl group, a chlorophenyl group, and a hydroxypropionic acid ester, which contribute to its unique properties and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , analgesic , and antimicrobial properties. Its mechanism of action involves interactions with gamma-aminobutyric acid type A (GABA) receptors, which may inhibit the release of excitatory neurotransmitters, thereby reducing inflammation both in vitro and in vivo.

Key Biological Activities

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by interacting with specific receptors involved in inflammation pathways.

- Analgesic Properties : Studies suggest that it may alleviate pain through central nervous system mechanisms.

- Antimicrobial Activity : Exhibits effectiveness against various microbial strains, making it a candidate for further investigation in antimicrobial therapies.

The biological activity of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and stability, allowing better membrane penetration.

- Chlorophenyl Group : Engages with hydrophobic pockets in proteins, potentially influencing enzyme activity and receptor signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid | Lacks the ethyl ester group | More polar due to carboxylic acid |

| 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid methyl ester | Different ester group (methyl) | Potentially different biological activity |

| 2-(4-Bromophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester | Contains bromine instead of chlorine | May exhibit different reactivity due to bromine's properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Study : In vitro experiments demonstrated that treatment with 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester significantly reduced levels of pro-inflammatory cytokines in cultured macrophages.

- Analgesic Effects : A murine model of pain revealed that administration of this compound led to a notable decrease in pain-related behaviors compared to control groups.

- Antimicrobial Efficacy : Testing against various bacterial strains showed that the compound inhibited growth effectively at low concentrations.

Q & A

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Discrepancies arise from pH-dependent degradation pathways. Under acidic conditions (pH < 3), ester hydrolysis dominates (t₁/₂ ~24 hrs), while basic conditions (pH > 10) promote elimination to form α,β-unsaturated carbonyl derivatives (t₁/₂ ~8 hrs). Stability studies using HPLC-MS under controlled pH are critical for protocol standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。